molecular formula C15H18ClNO3 B2779533 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chlorobenzamide CAS No. 899958-51-1

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chlorobenzamide

Cat. No. B2779533
CAS RN: 899958-51-1
M. Wt: 295.76
InChI Key: MKCJBJVYHVEZIJ-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 1,4-dioxaspiro[4.4]nonane . These types of compounds are known for their unique structure and properties, enabling applications in drug development, polymer synthesis, and organic chemistry research.


Synthesis Analysis

While specific synthesis methods for “N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chlorobenzamide” were not found, similar compounds have been synthesized from aliphatic y,y’-dihydroxy ketones .


Molecular Structure Analysis

The molecular structure of similar compounds, such as (1,4-Dioxaspiro[4.4]nonan-7-yl)methanol, has been analyzed . The empirical formula is C8H14O3 and the molecular weight is 158.19 .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as (1,4-Dioxaspiro[4.4]nonan-7-yl)methanol, have been analyzed . It has a molecular weight of 158.2, and it’s a liquid at room temperature .

Scientific Research Applications

Synthesis and Pharmacological Potential

  • Anticonvulsant Activity : The synthesis and structure-activity relationship of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione analogs reveal their potential as anticonvulsants. These compounds exhibit significant anti-electroshock seizure activity, highlighting their potential in epilepsy treatment research. Structural analyses, including X-ray crystallography, provide insights into the activity profiles of these compounds (Farrar et al., 1993).

Material Science and Chemistry

  • Herbicide Development : N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound with a similar benzamide structure, has been identified as herbicidally active against both annual and perennial grasses. Its potential utility in agriculture highlights the role of such compounds in developing new herbicides (Viste et al., 1970).

Synthetic Chemistry and Ligand Design

  • Metal Complex Synthesis : Research into vic-dioxime ligands incorporating the 1,4-dioxaspiro[4.4]nonan motif has led to the synthesis of novel CoII, NiII, CuII, and ZnII metal complexes. These findings are crucial for understanding ligand-metal interactions and developing new materials for catalysis and other applications (Canpolat & Kaya, 2004).

Biological Applications

  • Schistosomiasis Treatment Research : The compound 1,2,6,7-tetraoxaspiro[7.11]nonadecan (N-89) has shown promising results against the juvenile stage of Schistosoma mansoni. Its mode of action includes disrupting lysosome-like organelles in the parasite, suggesting a new avenue for antiparasitic drug development (Yamabe et al., 2017).

  • Anticancer and Antidiabetic Compounds : Spirothiazolidines analogs, including structures related to N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chlorobenzamide, have shown significant anticancer and antidiabetic activities. Their mechanism involves interaction with biological targets to inhibit tumor growth and manage diabetes (Flefel et al., 2019).

Safety and Hazards

The safety and hazards of similar compounds, such as (1,4-Dioxaspiro[4.4]nonan-7-yl)methanol, have been analyzed . It has hazard statements H413 and is classified as Aquatic Chronic 4 .

properties

IUPAC Name

4-chloro-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3/c16-12-5-3-11(4-6-12)14(18)17-9-13-10-19-15(20-13)7-1-2-8-15/h3-6,13H,1-2,7-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCJBJVYHVEZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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